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Jrc-II-191

HIV-1 entry inhibition CD4-mimetic gp120 binding affinity

JRC‑II‑191 (CAS 1098209‑30‑3, C₁₇H₂₃ClFN₃O₂, MW 355.8) is a small‑molecule CD4‑mimetic compound that competitively inhibits HIV‑1 entry by binding the gp120 envelope glycoprotein at the conserved Phe 43 cavity and blocking CD4 receptor engagement. First reported as part of an NBD‑556 optimisation programme, JRC‑II‑191 possesses a meta‑fluorine substitution that confers an equilibrium dissociation constant (Kd) of 0.76 µM for recombinant HIV‑1YU2 gp120 measured by isothermal titration calorimetry, representing an approximately five‑fold affinity gain over the prototypical CD4‑mimetic NBD‑556.

Molecular Formula C17H23ClFN3O2
Molecular Weight 355.84
Cat. No. B1192973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJrc-II-191
SynonymsJRC-II-191;  JRCII191;  JRC II 191;  JRCII-191;  JRC-II191;  JRC II-191;  JRC-II 191
Molecular FormulaC17H23ClFN3O2
Molecular Weight355.84
Structural Identifiers
SMILESO=C(NC1=CC=C(Cl)C(F)=C1)C(NC2CC(C)(C)NC(C)(C)C2)=O
InChIInChI=1S/C17H23ClFN3O2/c1-16(2)8-11(9-17(3,4)22-16)21-15(24)14(23)20-10-5-6-12(18)13(19)7-10/h5-7,11,22H,8-9H2,1-4H3,(H,20,23)(H,21,24)
InChIKeyWNIRIUAQGASKHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JRC-II-191: Core Baseline Data for the CD4-Mimetic HIV-1 Entry Inhibitor in Scientific Procurement


JRC‑II‑191 (CAS 1098209‑30‑3, C₁₇H₂₃ClFN₃O₂, MW 355.8) is a small‑molecule CD4‑mimetic compound that competitively inhibits HIV‑1 entry by binding the gp120 envelope glycoprotein at the conserved Phe 43 cavity and blocking CD4 receptor engagement [1]. First reported as part of an NBD‑556 optimisation programme, JRC‑II‑191 possesses a meta‑fluorine substitution that confers an equilibrium dissociation constant (Kd) of 0.76 µM for recombinant HIV‑1YU2 gp120 measured by isothermal titration calorimetry, representing an approximately five‑fold affinity gain over the prototypical CD4‑mimetic NBD‑556 [2][3]. The compound has been extensively characterised as both an inhibitor of CD4‑dependent virus entry (IC₅₀ = 74.8 µM in Cf2Th‑CD4/CCR5 cells) and an activator of CD4‑independent infection, making it the reference standard for quantifying relative viral infectivity activation in CD4‑mimetic SAR studies [4].

Why CD4‑Mimetic Compounds Cannot Be Treated as Interchangeable: The JRC‑II‑191 Case


CD4‑mimetic small molecules that target the HIV‑1 gp120 Phe 43 cavity share a common binding site yet exhibit highly divergent functional profiles: some act predominantly as competitive entry inhibitors, others as partial agonists that enhance CD4‑independent infection, and a subset trigger irreversible envelope glycoprotein inactivation [1]. The relationship between binding affinity, antiviral potency, and activation of CD4‑independent entry is not monotonic – compounds with sub‑micromolar Kd values can differ more than 20‑fold in their capacity to enhance viral infectivity, and certain affinity‑enhanced analogs paradoxically lose inhibitory activity [2]. Consequently, substituting one CD4‑mimetic scaffold for another without understanding these functional divergences can lead to qualitatively different experimental outcomes, confounding mechanism‑of‑action studies, resistance profiling, and lead‑optimisation campaigns. The quantitative evidence below establishes where JRC‑II‑191 sits in this differentiated landscape relative to its closest comparators.

Quantitative Differentiation Guide for JRC‑II‑191 Versus Closest Comparators


~5‑Fold Higher gp120 Binding Affinity Versus Prototype NBD‑556

JRC‑II‑191 binds to recombinant HIV‑1YU2 gp120 with a Kd of 0.76–0.80 µM measured by isothermal titration calorimetry at 25 °C, compared with 3.7 µM for the prototypical CD4‑mimetic NBD‑556 under identical assay conditions [1][2]. This represents a 4.6‑ to 4.9‑fold improvement in equilibrium binding affinity. The affinity gain is attributed to the meta‑fluorine substituent on the phenyl ring of JRC‑II‑191, which was absent in NBD‑556 [3].

HIV-1 entry inhibition CD4-mimetic gp120 binding affinity isothermal titration calorimetry

2‑Fold Enhancement of CD4‑Independent Viral Entry Relative to NBD‑556

JRC‑II‑191 exhibits a 2‑fold greater capacity to enhance HIV‑1 entry into CD4‑negative, CCR5‑positive target cells compared with NBD‑556, as reported in the 2014 Accounts of Chemical Research review [1]. In the Lalonde 2011 SAR study, JRC‑II‑191 (compound 1) was designated as the reference standard for relative activation of viral infectivity (activation = 1.0), with all analogs normalised to its activity in Cf2Th‑CCR5 cells infected with recombinant HIV‑1YU2 [2]. The dual profile of competitive inhibition in CD4+ cells coupled with CD4‑independent activation distinguishes JRC‑II‑191 from later‑generation antagonists such as MAE‑II‑116 (Kd = 2.1 µM), which does not enhance CD4‑independent entry [1].

CD4-independent infection viral entry agonist CCR5 tropism CD4-mimetic SAR

Retention of gp120 Binding Across Key Phe43 Cavity Mutants Versus NBD‑556

Both JRC‑II‑191 and NBD‑556 were profiled against a panel of HIV‑1YU2 gp120 mutants by isothermal titration calorimetry at 25 °C [1]. JRC‑II‑191 retained measurable binding to all mutants tested except those known to ablate the cavity (S375W, I424A, W427A, M475A). Critically, JRC‑II‑191 maintained Kd values of 0.72 µM (D368A), 0.14 µM (S375A), and 0.083 µM (D368A/S375A double mutant), compared with NBD‑556 Kd values of 2.2 µM, 0.31 µM, and 0.26 µM respectively [1]. The D368A/S375A double mutant Kd for JRC‑II‑191 is 3.1‑fold lower than NBD‑556, and the S375A single mutant Kd is 2.2‑fold lower, indicating that JRC‑II‑191 is less sensitive to alterations in the CD4‑binding hotspot residues Asp368 and Ser375 [1]. However, JRC‑II‑191 exhibits cross‑resistance with other NBD‑analogues: V255M, T375I, and M426I substitutions in gp120 confer resistance to both NBD‑556 and JRC‑II‑191 [2].

drug resistance gp120 mutagenesis Phe43 cavity CD4-mimetic cross-resistance

JRC‑II‑191 as the Reference Standard for Normalising Activation‑of‑Infectivity Assays

In the foundational structure‑activity relationship (SAR) study that generated 67 novel JRC‑II‑191 analogs, all compounds' activation of viral infectivity was normalised to JRC‑II‑191 (compound 1), which was assigned an activation value of 1.0 [1]. This normalisation was performed by dividing the luciferase activity in Cf2Th‑CCR5 target cells incubated with each analog by the luciferase activity in cells incubated with JRC‑II‑191 under identical conditions (recombinant HIV‑1YU2, 10,000 RT units) [1]. JRC‑II‑191 thus serves as the internal benchmark against which functional selectivity (activation vs inhibition) is calibrated. Analogs spanning activation values from 0.0 (pure antagonist, e.g., compound 25 with IC₅₀ = 27 µM, Kd = 2.3 µM) to 2.1 (compound 8, Kd = 0.3 µM, IC₅₀ = 65.8 µM) were benchmarked against this standard, making JRC‑II‑191 the de facto reference for quantitative SAR comparisons within the NBD/JRC chemical series [1].

viral infectivity assay CD4-mimetic SAR normalisation standard Cf2Th-CCR5 cells

Indistinguishable Envelope Inactivation Kinetics Compared with Soluble CD4 Despite 380‑Fold Lower Affinity

The Haim 2009 PLoS Pathogens study directly compared JRC‑II‑191 with soluble CD4 (sCD4) for their ability to induce envelope glycoprotein activation and subsequent inactivation [1]. Despite JRC‑II‑191 having a 380‑fold lower affinity for gp120 than sCD4 (Kd = 760 nM vs ~2 nM), the longevity of the activated envelope intermediate was indistinguishable between the two molecules when tested on HIV‑1YU2, with both inducing a transient activated state lasting only minutes before irreversible inactivation [1]. At proportionately higher concentrations (to compensate for the affinity difference), JRC‑II‑191 recapitulated the full sCD4 phenotype: inhibition of HIV‑1 infection in CD4+CCR5+ cells and enhancement of infection in CD4‑CCR5+ cells [1]. The IC₅₀ of sCD4 was 80 nM for HIV‑1YU2, compared with an IC₅₀ of ~75 µM for JRC‑II‑191 in the Cf2Th‑CD4/CCR5 system, consistent with the affinity differential [1][2].

envelope glycoprotein inactivation viral entry kinetics sCD4 transient activated state

Structural Determinant: Meta‑Fluorine Substitution Differentiates JRC‑II‑191 from NBD‑556 and Enables Affinity‑Driven SAR

JRC‑II‑191 is structurally defined as NBD‑556 bearing a meta‑fluorine substituent on the phenyl ring (Region I of the NBD scaffold) [1][2]. The SAR study by Lalonde 2011 demonstrated that among Region I meta‑substitutions (F, Cl, OH, CH₃, CF₃), fluorine was preferred for gp120 binding affinity, yielding JRC‑II‑191 as the optimal compound in this sub‑series [2]. Ortho‑substitution at Region I abolished binding entirely, while para‑substitution was not explored in this series [2]. The presence of the meta‑fluorine also rationalises the 2‑fold higher activation of CD4‑independent entry relative to NBD‑556, as the increased electron‑withdrawing character may enhance the allosteric coupling between Phe43 cavity occupancy and coreceptor‑binding site exposure [1].

structure-activity relationship NBD scaffold fluorine substitution medicinal chemistry

Defined Research and Industrial Application Scenarios for JRC‑II‑191 Based on Quantitative Evidence


Reference Standard for CD4‑Mimetic Activation‑of‑Infectivity Assays in SAR Campaigns

Laboratories conducting structure‑activity relationship studies on NBD/JRC‑series CD4‑mimetics should use JRC‑II‑191 as the internal normalisation standard for activation assays in Cf2Th‑CCR5 cells, as established by Lalonde 2011 [1]. The compound's activation value of 1.0 provides the calibration point against which all novel analogs' agonist or antagonist character is quantified, ensuring cross‑study comparability and enabling direct mapping of functional selectivity onto binding affinity data [1].

High‑Affinity Probe for gp120 Mutant Binding and Resistance Surveillance Studies

JRC‑II‑191's retention of sub‑micromolar binding affinity to D368A, S375A, and D368A/S375A gp120 mutants (Kd = 0.72 µM, 0.14 µM, and 0.083 µM respectively) makes it the preferred probe for competitive binding assays on clinically relevant envelope variants, as demonstrated by Madani 2008 [1]. When screening patient‑derived gp120 sequences for CD4‑mimetic susceptibility, JRC‑II‑191 provides higher sensitivity than NBD‑556 (3‑fold lower Kd across key mutants) [1] while retaining the same cavity‑specific binding footprint, allowing discrimination between binding‑site mutations and allosteric resistance mechanisms [2].

Mechanistic Tool for Studying Envelope Glycoprotein Inactivation Kinetics

JRC‑II‑191 is the only small‑molecule CD4‑mimetic for which the transient activated‑state kinetics have been directly compared with soluble CD4 at high temporal resolution, as reported by Haim 2009 [1]. Researchers investigating the structural determinants that govern the lifetime of the gp120 activated intermediate can use JRC‑II‑191 as a defined small‑molecule trigger that recapitulates the sCD4‑induced inactivation trajectory without the steric and avidity complications of the 50‑kDa protein ligand [1]. This is particularly relevant for time‑resolved cryo‑EM or smFRET studies of envelope conformational dynamics [2].

Starting Scaffold for Structure‑Guided Optimisation of CD4‑Mimetic Entry Inhibitors

As the first affinity‑optimised NBD analog with a defined X‑ray crystallographic binding mode in the gp120 Phe43 cavity, JRC‑II‑191 serves as the validated starting point for structure‑based design of dual‑hotspot inhibitors that engage both Phe43 and Asp368 [1]. The meta‑fluorine SAR established that Region I substitution can enhance affinity 5‑fold without introducing orthosteric steric clashes, a finding that has guided subsequent medicinal chemistry efforts including the development of antagonists such as MAE‑II‑116 [1][2]. Procurement of JRC‑II‑191, rather than the lower‑affinity NBD‑556, provides the correct chemical template for fragment‑growing and scaffold‑hopping strategies.

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